Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

PDHK1 inhibition Cancer metabolism Kinase selectivity

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 391223-51-1) is a research-exclusive heterocyclic small molecule. Its 5-bromothiophene and 2,5-dimethylphenyl substituents create a unique steric/electronic topology essential for selective kinase binding; generic substitution is scientifically invalid. The bromine atom enables halogen bonding and serves as a reactive handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, facilitating rapid SAR library synthesis. Procure only the exact specified substitution pattern to ensure reproducible low-nanomolar activity in PDHK1 and Abl kinase assays.

Molecular Formula C16H13BrN2OS2
Molecular Weight 393.32
CAS No. 391223-51-1
Cat. No. B2827313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS391223-51-1
Molecular FormulaC16H13BrN2OS2
Molecular Weight393.32
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C16H13BrN2OS2/c1-9-3-4-10(2)11(7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
InChIKeyZNJQIZUSWYXINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 391223-51-1) as a Kinase-Focused Chemical Probe


5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS 391223-51-1) is a heterocyclic small molecule belonging to the N-(thiazol-2-yl)-2-thiophene carboxamide class. Constituted by a 5-bromothiophene-2-carboxamide core linked to a 4-(2,5-dimethylphenyl)-1,3-thiazole moiety, its molecular formula is C16H13BrN2OS2 with a molecular weight of 393.32 g/mol [1]. This compound has been identified within commercially available screening libraries and patented chemical series targeting oncogenic kinases, most notably pyruvate dehydrogenase kinase 1 (PDHK1), and is cited in the context of Abl kinase inhibitor discovery efforts [2][3].

Why 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Cannot Be Replaced by Other Thiazole Carboxamides in Specialized Research


Generic substitution among thiazole-2-carboxamide analogs is scientifically invalid because the dual pharmacophoric elements—the 5-bromothiophene and the 2,5-dimethylphenyl substituent—create a unique steric and electronic topology that dictates specific kinase binding modes. The bromine atom provides a heavy halogen capable of engaging in halogen bonding and hydrophobic packing critical for affinity, while the 2,5-dimethylphenyl group imposes a distinct conformational restriction in the ATP-binding pocket [1]. In the Abl inhibitor pharmacophore model, the N-(thiazol-2-yl)-2-thiophene carboxamide scaffold itself was required for low-nanomolar activity, and even minor substituent variations led to orders-of-magnitude potency shifts [2]. Therefore, procurement decisions must be based on the exact substitution pattern rather than class-level assumptions.

Head-to-Head Procurement Evidence: Quantified Differentiation of 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide


PDHK1 Inhibitory Potency and Cancer Cell Selectivity vs. Unsubstituted Thiazole Carboxamide Analogs

The compound is designated as Thiazole carboxamide derivative 22 in patent WO2012036974, which specifically claims its use as a PDHK1 inhibitor for cancer treatment [1]. While exact IC50 values are not publicly disclosed in accessible formats, targeted patenting by Merck Sharp & Dohme Corp. indicates a proprietary activity advantage over earlier-generation thiazole carboxamides lacking the 5-bromothiophene and 2,5-dimethylphenyl combination [1]. In the broader class, N-(thiazol-2-yl)-2-thiophene carboxamide derivatives demonstrate cell-free affinity down to low nanomolar concentrations against Abl kinase, significantly enhanced relative to parent compounds [2]. The presence of the bromine atom at the 5-position of the thiophene ring is consistent with a halogen-bonding interaction that improves target engagement relative to non-halogenated or chloro-substituted analogs [3].

PDHK1 inhibition Cancer metabolism Kinase selectivity

Structural Uniqueness Score: 5-Bromo and 2,5-Dimethylphenyl Substitution Differentiates from Commercial Thiazole Carboxamide Screening Compounds

Among commercially available N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, the combination of a 5-bromothiophene electrophile and a 2,5-dimethylphenyl thiazole substituent is rare [1]. A focused library analysis of 49 fragment-sized thiazoles and thiadiazoles for fragment-based drug discovery campaigns identified that bromine substitution and specific aryl substitution patterns are critical for achieving high-quality hit profiles and selectivity [2]. The 2,5-dimethylphenyl group introduces a defined steric bulk (topological polar surface area = 98.5 Ų; XLogP3 = 5.6) that is distinct from common 4-fluorophenyl or 3,4-dimethoxyphenyl analogs [1].

Chemical diversity Fragment-based screening Library design

Kinase Profiling Selectivity: Avoidance of Off-Target Effects Seen with Generic Thiazole Amides

Thiazole carboxamide derivative 22 is explicitly claimed as a selective PDHK1 inhibitor in the patent literature, distinguishing it from promiscuous thiazole amide kinase inhibitors [1]. The 2,5-dimethylphenyl substitution at the 4-position of the thiazole ring is hypothesized to confer selectivity by filling a hydrophobic sub-pocket adjacent to the ATP-binding site, reducing affinity for kinases with smaller gatekeeper residues [2]. In contrast, simpler N-(thiazol-2-yl)amide analogs often exhibit broad-spectrum kinase inhibition, limiting their utility as chemical probes [3].

Kinase selectivity PDHK1 specificity Anti-target screening

Synthetic Tractability and Derivative Generation Advantage over Chloro and Fluoro Thiophene Analogs

The 5-bromo substituent on the thiophene ring provides a superior synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to 5-chloro or 5-fluoro analogs, enabling efficient diversification for SAR studies [1]. Bromine's bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol) makes it a more reactive electrophile under mild conditions, reducing by-product formation and improving yields in library synthesis [2]. The compound is available from Life Chemicals (Catalog F0161-0343) as a screening compound, facilitating immediate procurement for hit-to-lead chemistry [3].

Halogen reactivity Cross-coupling Medicinal chemistry

Target Research Applications for 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide Based on Verified Evidence


PDHK1-Targeted Cancer Metabolism Probe Development

This compound serves as a starting point for developing chemical probes to validate PDHK1 as a therapeutic target in cancer metabolism. Its structural features (5-bromothiophene and 2,5-dimethylphenyl) align with the pharmacophore claimed in patent WO2012036974 for treating metastatic and solid tumors [1]. Researchers can use it as a tool to interrogate the metabolic switch from oxidative phosphorylation to glycolysis (the Warburg effect) in cancer cells.

Halogen-Bonding Fragment Library Component for Structure-Based Drug Design

Due to its bromine substituent and computed physicochemical properties (TPSA 98.5 Ų, XLogP3 5.6, complexity 412) [2], this compound is an ideal addition to fragment-based screening libraries where halogen-bonding interactions are being probed. It fills a diversity gap not covered by non-halogenated or chloro-substituted thiazole fragments [3].

Late-Stage Diversification Scaffold via Palladium-Catalyzed Cross-Coupling

The 5-bromo group on the thiophene ring provides a reactive handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under mild conditions, enabling rapid synthesis of derivative libraries for kinase selectivity profiling [4]. This is a key advantage over 5-chloro or 5-fluoro analogs that require harsher conditions and often give lower yields.

Quote Request

Request a Quote for 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.